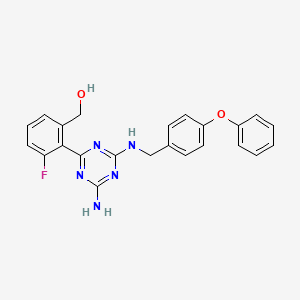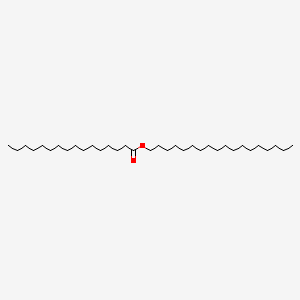
N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5 is a cyanine derivative with excitation/emission maximum 649/667 nm containing an alkyne group, which enables Click Chemistry to attach deeply colored and photostable Cyanine fluorophore to various molecules.
Applications De Recherche Scientifique
Protein Resistance and Biomedical Applications
Polyethylene glycol (PEG), including forms like N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5, is used in biomedical applications for its protein resistance and ability to preserve protein function. PEG-based platforms exhibit high sensitivity and efficiency in the immobilization of antibodies and recognition of antigens, making them valuable in biomedical and biosensor applications (Du, Jin, & Jiang, 2018).
Polymerization and Material Science
PEG is integral in material science, especially in polymerization processes. It acts as a catalyst support in atom transfer radical polymerization, influencing the activity and control of the polymerization process. This application is crucial in the development of new materials and polymers (Shen & Zhu, 2001).
Drug Delivery Systems
PEG, particularly its various derivatives, is employed in designing drug delivery systems. For instance, PEG-modified liposomes have shown prolonged residence time and reduced hepatic uptake, enhancing the efficacy of drug delivery (Shehata, Ogawara, Higaki, & Kimura, 2008). Additionally, PEG-based conjugates have been used for improved delivery of chemotherapeutic drugs, demonstrating enhanced cellular uptake and cytotoxicity (Omar, Leichtman Bardoogo, Corem-Salkmon, & Mizrahi, 2017).
Novel Synthesis Techniques
Innovative strategies for synthesizing PEG with unique structures, like "umbrella-like" configurations, have been developed. These structures provide new possibilities for bioconjugation and functionalization, expanding the potential applications of PEG in biotechnology and drug development (Zhang, Wang, & Huang, 2010).
Imaging and Diagnostic Applications
PEG derivatives have been used in optical imaging of tumor integrin expression, providing a noninvasive method for detecting and semi-quantifying tumor growth and spread. This application is crucial in the field of oncology for both diagnostics and treatment monitoring (Liu et al., 2010).
Gene Delivery
PEG has also been explored in gene delivery systems. The synthesis and formulation of PEG-stabilized vectors indicate its potential in nonviral gene delivery, particularly in areas like cancer treatment and genetic therapies (Mustapa et al., 2009).
Biomedical Engineering and Tissue Engineering
PEG's versatile properties have been utilized in developing hydrogels for tissue engineering, particularly in cartilage regeneration. Its ability to form biocompatible and cross-linkable hydrogels presents significant potential in regenerative medicine and tissue engineering (Han et al., 2018).
Propriétés
Formule moléculaire |
C63H99ClN2O18 |
|---|---|
Poids moléculaire |
1207.93 |
Nom IUPAC |
(2E)-2-[(2E,4E)-5-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride |
InChI |
InChI=1S/C63H99N2O18.ClH/c1-9-21-69-30-33-75-42-43-79-45-47-81-49-51-83-55-16-18-59-57(53-55)63(4,5)61(65(59)20-23-71-32-35-77-40-37-73-28-25-67-7)14-12-10-11-13-60-62(2,3)56-52-54(82-50-48-80-46-44-78-41-38-74-29-26-68-8)15-17-58(56)64(60)19-22-70-31-34-76-39-36-72-27-24-66-6;/h1,10-18,52-53H,19-51H2,2-8H3;1H/q+1;/p-1 |
Clé InChI |
AQXZWLODURMDEF-UHFFFAOYSA-M |
SMILES |
CC1(C2=C(C=CC(=C2)OCCOCCOCCOCCOC)[N+](=C1C=CC=CC=C3C(C4=C(N3CCOCCOCCOCCOC)C=CC(=C4)OCCOCCOCCOCCOCC#C)(C)C)CCOCCOCCOCCOC)C.[Cl-] |
Apparence |
Solid powder |
Pureté |
>97% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO, DMF, DCM, Water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(Aminomethyl)-5-[3-(1,3-dihydroisoindol-2-yl)propoxy]-4-methoxy-phenyl]methanamine](/img/structure/B1193136.png)

![4-[(2E)-2-(2-amino-3-chloro-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B1193138.png)
![(2S,4R)-1-[(2S)-2-[11-[3-[[3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoyl]amino]oxypropylamino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B1193141.png)



